molecular formula C5H9NaO3 B3333834 Sodium 2-(hydroxymethyl)butanoate CAS No. 1909327-68-9

Sodium 2-(hydroxymethyl)butanoate

Cat. No. B3333834
CAS RN: 1909327-68-9
M. Wt: 140.11 g/mol
InChI Key: KSKUIPBJLOSXAS-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)butanoate is a urine organic acid . It is reportedly found in increased concentrations in primary hyperoxaluria type 2 patients . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Sodium 2-(hydroxymethyl)butanoate involves several steps. It is an analytical standard with synonyms such as 2-Ethyl-3-hydroxypropionic acid, 2-Ethylhydracrylic acid sodium salt, and Sodium 2-(hydroxymethyl)butyrate . It has been used in the determination of the analyte in cerebrospinal fluid using two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC–TOFMS), and body fluids using gas chromatography-mass spectrometry (GC-MS) . In another study, lipase from Candida cylindracea was used to resolve racemic 13 C-labelled methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate .


Molecular Structure Analysis

The molecular formula of Sodium 2-(hydroxymethyl)butanoate is C5H9NaO3 . It is also known as Sodium butanoate . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving Sodium 2-(hydroxymethyl)butanoate are complex. For instance, esters like butyl butanoate and water react to form ethanoic acid and 1-butanol . This reaction is reversible and does not go to completion .


Physical And Chemical Properties Analysis

The average mass of Sodium 2-(hydroxymethyl)butanoate is 110.087 Da . More detailed physical and chemical properties would require specific experimental measurements.

Mechanism of Action

Butyrate, a bacterial metabolite, is synthesized in the gut and performs most of its functions there . Butyrate exhibits a broad range of pharmacological activities, including microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Safety and Hazards

Sodium 2-(hydroxymethyl)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;2-(hydroxymethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKUIPBJLOSXAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(hydroxymethyl)butanoate

CAS RN

1909327-68-9
Record name sodium 2-(hydroxymethyl)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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